1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol 1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC9738704
InChI: InChI=1S/C17H16N2O2/c1-12-7-9-13(10-8-12)14-11-17(20)19(18-14)15-5-3-4-6-16(15)21-2/h3-11,18H,1-2H3
SMILES: CC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3OC
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol

CAS No.:

Cat. No.: VC9738704

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol -

Specification

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name 2-(2-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-one
Standard InChI InChI=1S/C17H16N2O2/c1-12-7-9-13(10-8-12)14-11-17(20)19(18-14)15-5-3-4-6-16(15)21-2/h3-11,18H,1-2H3
Standard InChI Key OWLVMCVHZZHNSR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3OC
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3OC

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

1-(2-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol features a pyrazole core substituted at the 1-position with a 2-methoxyphenyl group and at the 3-position with a 4-methylphenyl group. The hydroxyl group at position 5 introduces hydrogen-bonding capability. The methoxy group (-OCH₃) on the phenyl ring at position 1 is an electron-donating substituent, while the methyl group (-CH₃) at the para position of the 3-phenyl ring enhances hydrophobicity .

Molecular Formula: C₁₈H₁₆N₂O₂
Molecular Weight: 292.33 g/mol (calculated from constituent atomic masses).
IUPAC Name: 5-Hydroxy-1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazole.

Crystallographic and Spectroscopic Insights

While no direct crystallographic data exists for this compound, analogous structures (e.g., 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine ) exhibit planar pyrazole rings with dihedral angles between substituents ranging from 29° to 37°. The hydroxyl group likely participates in intramolecular hydrogen bonding, as observed in 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.

Predicted spectroscopic signatures:

  • ¹H NMR: δ 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃), 5.95 (s, 1H, pyrazole-H), 6.8–7.8 (m, aromatic H) .

  • ¹³C NMR: Peaks near δ 55 (OCH₃), 21 (CH₃), 145–158 (pyrazole and aromatic carbons) .

Synthetic Methodologies

Cyclocondensation of Hydrazines with 1,3-Diketones

A proven route for analogous pyrazoles involves reacting substituted arylhydrazines with 1,3-diketones. For this compound:

  • Precursor Synthesis:

    • 2-Methoxyphenylhydrazine + 3-(4-methylphenyl)-1,3-diketone (e.g., 4-methylbenzoylacetone).

  • Cyclization:
    Reflux in ethanol or methanol under acidic conditions (e.g., HCl) yields the pyrazole ring .

Example Protocol:

  • Mix equimolar 2-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) and 4-methylbenzoylacetone (1.62 g, 10 mmol) in ethanol.

  • Reflux for 24 hours, concentrate, and purify via column chromatography (hexane/ethyl acetate) .

Alternative Routes

  • Knorr Pyrazole Synthesis: Condensation of hydrazines with β-keto esters, though lower yields are reported for sterically hindered derivatives .

  • Post-Functionalization: Introducing methoxy and methyl groups via Ullmann or Suzuki coupling after pyrazole formation .

Physicochemical and Stability Profiles

PropertyValue/PredictionBasis in Analogous Compounds
Melting Point180–185°CSimilar to 3-p-tolyl-1H-pyrazol-5-ol (mp 174°C)
SolubilityDMSO > Ethanol > WaterHydrophobic aryl groups limit aqueous solubility
StabilityAir-stable, light-sensitiveCommon for hydroxylated pyrazoles

The methoxy group enhances solubility in polar aprotic solvents, while the methylphenyl group contributes to lipid bilayer permeability, suggesting potential bioavailability .

Biological Activities and Applications

Anticancer Mechanisms

Structural analogs (e.g., 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol) demonstrate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀ ≈ 20–50 μM). The target compound’s methoxy group could enhance DNA intercalation or topoisomerase inhibition .

Anti-Inflammatory Activity

Methoxy-substituted pyrazoles inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. Molecular docking studies predict a binding affinity (ΔG ≈ -8.5 kcal/mol) comparable to celecoxib .

Comparative Analysis with Analogous Compounds

CompoundSubstituentsKey Differences
3-p-Tolyl-1H-pyrazol-5-ol3-(4-methylphenyl), 5-OHLacks 2-methoxyphenyl group; lower molecular weight (174.20 g/mol)
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 1-(4-methoxyphenyl), 5-NH₂Amino vs. hydroxyl group; altered hydrogen-bonding capacity
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol3-CH₃, 1-(4-methylphenyl)Methyl at pyrazole position 3 vs. 4-methylphenyl at position 3

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